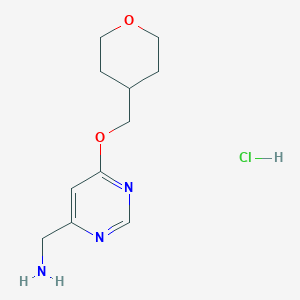
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide
説明
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide is a complex organic compound featuring an indole moiety, a thiophene ring, and a carboxamide group
Synthetic Routes and Reaction Conditions:
Indole Derivative Synthesis: The synthesis of indole derivatives often involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.
Thiophene Synthesis: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and an amine in the presence of a base.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of a carboxylic acid with an amine under dehydration conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This could include continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.
Substitution: Substitution reactions at the indole or thiophene rings can introduce various functional groups, enhancing the compound's reactivity and utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: A wide range of functionalized derivatives.
科学的研究の応用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Indole derivatives are known for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Medicine: Industry: Use in material science for the development of new materials with unique properties.
作用機序
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating biological pathways. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.
類似化合物との比較
Indole-3-carboxamide: Similar structure but lacks the thiophene ring.
Thiophene-3-carboxamide: Similar structure but lacks the indole moiety.
N-(2-hydroxyethyl)indole-3-carboxamide: Similar structure but lacks the thiophene ring and additional hydroxy group.
Uniqueness: The combination of the indole and thiophene rings in this compound provides unique chemical and biological properties, making it distinct from its analogs.
This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in medicinal chemistry and material science.
特性
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-18-9-13(12-4-2-3-5-14(12)18)15(19)8-17-16(20)11-6-7-21-10-11/h2-7,9-10,15,19H,8H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVOECGAOOYAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CSC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155078 | |
| Record name | 3-Thiophenecarboxamide, N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448046-15-8 | |
| Record name | 3-Thiophenecarboxamide, N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448046-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenecarboxamide, N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B1652415.png)
![1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl-](/img/structure/B1652416.png)







![1-[(4-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652429.png)
![[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652430.png)
![1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B1652431.png)
![[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B1652435.png)

